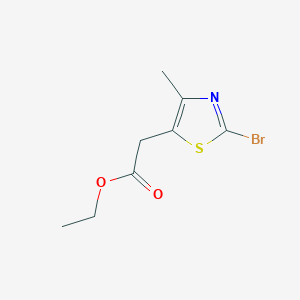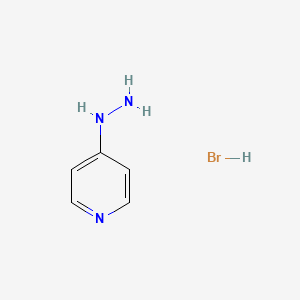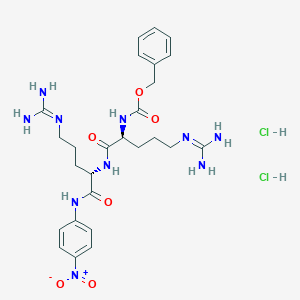
Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate
Vue d'ensemble
Description
Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate is a chemical compound with the CAS Number: 1955524-08-9 . It has a molecular weight of 264.14 . The IUPAC name for this compound is ethyl 2-(2-bromo-5-methylthiazol-4-yl)acetate .
Molecular Structure Analysis
The InChI code for Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate is 1S/C8H10BrNO2S/c1-3-12-7(11)4-6-5(2)13-8(9)10-6/h3-4H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate has a molecular weight of 264.14 . It should be stored at a temperature of -20C, in sealed storage, away from moisture .Applications De Recherche Scientifique
Synthesis of Thiazole Derivatives
Ethyl 2-(2-bromo-4-methylthiazol-5-yl)acetate is utilized in the synthesis of a wide range of thiazole derivatives. For instance, it has been used in the microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives. These derivatives were synthesized through the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones in the presence of polyethylene glycol-400 (PEG-400) as an efficient, inexpensive, biodegradable, and green reaction medium and catalyst. The synthesized compounds exhibited promising antimicrobial and antimalarial activities, showcasing the potential pharmaceutical applications of these thiazole derivatives (Rajesh H. Vekariya et al., 2017).
Antimicrobial and Pharmacological Properties
Another study focused on the cyclization of 1-{[(4-methyl-4h-1,2,4-triazol-3-yl)sulfanyl]-acetyl}thiosemicarbazides to 1,2,4-triazole and 1,3,4-thiadiazole derivatives, exploring their pharmacological properties. This research highlights the role of ethyl 2-(2-bromo-4-methylthiazol-5-yl)acetate in synthesizing compounds with potential effects on the central nervous system (CNS) in mice, indicating its significance in the development of new therapeutic agents (A. Maliszewska-Guz et al., 2005).
DNA Binding Interactions
The compound also finds application in studies related to DNA binding interactions. A notable investigation described the synthesis, crystal structure, and DNA binding interactions of ethyl 2-(2-acetamidothiazol-4-yl)acetate. This research sheds light on the compound's ability to bind with DNA, suggesting its utility in designing antitumor agents based on its strong binding constants and mixed binding mode, which could contribute to the development of novel therapeutic strategies (Z. Iqbal et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-(2-bromo-4-methyl-1,3-thiazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-3-12-7(11)4-6-5(2)10-8(9)13-6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHFZUJUCVJYPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=C(S1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B1430070.png)



![methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1430078.png)
![methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1430079.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride](/img/structure/B1430082.png)
![{[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride](/img/structure/B1430084.png)

amine hydrochloride](/img/structure/B1430087.png)
![1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide](/img/structure/B1430088.png)

